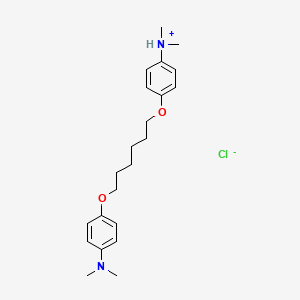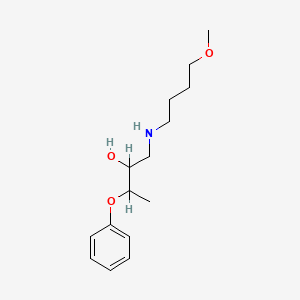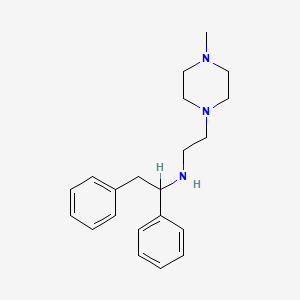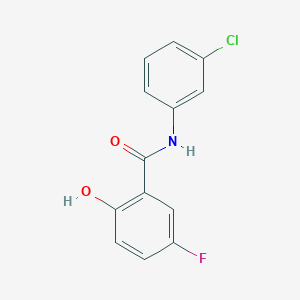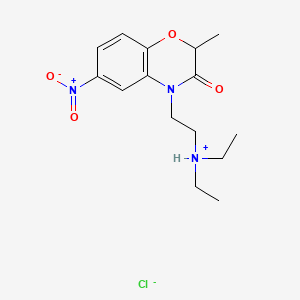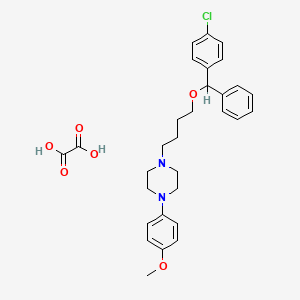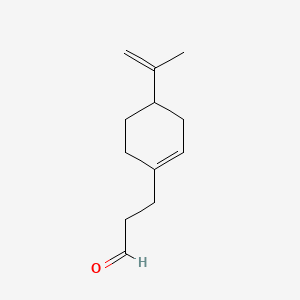
1-Cyclohexene-1-propanal, 4-(1-methylethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Methylvinyl)cyclohexene-1-propan-1-al is an organic compound with the molecular formula C11H16O. It is a colorless liquid that is used in various chemical and industrial applications. The compound is known for its unique structure, which includes a cyclohexene ring with a methylvinyl group and a propanal group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylvinyl)cyclohexene-1-propan-1-al can be achieved through several methods. One common approach involves the reaction of cyclohexene with acetaldehyde in the presence of a catalyst to form the desired product. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm. The use of a Lewis acid catalyst, such as aluminum chloride, can enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of 4-(1-Methylvinyl)cyclohexene-1-propan-1-al often involves the use of continuous flow reactors to ensure consistent product quality and high yield. The process may include the use of advanced separation techniques, such as distillation or chromatography, to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methylvinyl)cyclohexene-1-propan-1-al undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding carboxylic acids.
Reduction: Reduction of 4-(1-Methylvinyl)cyclohexene-1-propan-1-al can be achieved using hydrogen gas in the presence of a palladium catalyst to form the corresponding alcohol.
Substitution: The compound can undergo substitution reactions with halogens, such as chlorine or bromine, in the presence of a radical initiator to form halogenated derivatives.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and halogenated compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(1-Methylvinyl)cyclohexene-1-propan-1-al has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules. In medicine, it is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals. In industry, the compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Methylvinyl)cyclohexene-1-propan-1-al involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Methylvinyl)cyclohexene-1-propan-1-ol
- 4-(1-Methylvinyl)cyclohexene-1-propan-1-one
- 4-(1-Methylvinyl)cyclohexene-1-propan-1-amine
Uniqueness
4-(1-Methylvinyl)cyclohexene-1-propan-1-al is unique due to its specific structural features, which include a cyclohexene ring with a methylvinyl group and a propanal group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
53510-39-7 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-(4-prop-1-en-2-ylcyclohexen-1-yl)propanal |
InChI |
InChI=1S/C12H18O/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h5,9,12H,1,3-4,6-8H2,2H3 |
InChI Key |
HABLRVJHEDGWBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCC(=CC1)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


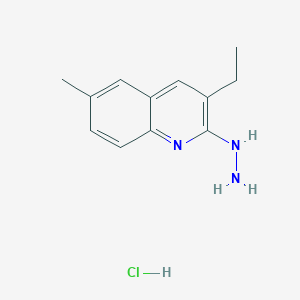

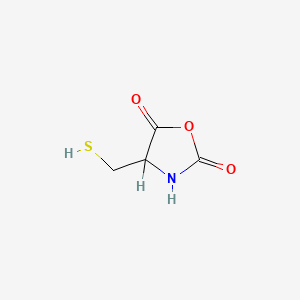
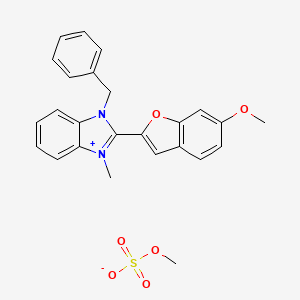

![Methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]-2-methylpropanoate](/img/structure/B13752308.png)
